molecular formula C13H10ClNO2 B12616696 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 885268-18-8

4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid

Katalognummer: B12616696
CAS-Nummer: 885268-18-8
Molekulargewicht: 247.67 g/mol
InChI-Schlüssel: BAYSFGNRCZEYJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2. This compound is a derivative of biphenyl, featuring an amino group at the 4-position, a chloro group at the 4’-position, and a carboxylic acid group at the 3-position. It is a solid substance that is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:

    Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.

    Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group, forming 4-aminobiphenyl.

    Chlorination: The 4-aminobiphenyl is then chlorinated to introduce the chloro group at the 4’-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The chloro group may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    4-Aminobiphenyl: Lacks the chloro and carboxylic acid groups, making it less versatile in chemical reactions.

    4-Chlorobiphenyl: Lacks the amino and carboxylic acid groups, limiting its biological activity.

    4-Amino-4’-chlorobiphenyl: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.

This comprehensive overview highlights the significance of 4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid in scientific research and industrial applications. Its unique combination of functional groups makes it a valuable compound for further study and development.

Eigenschaften

CAS-Nummer

885268-18-8

Molekularformel

C13H10ClNO2

Molekulargewicht

247.67 g/mol

IUPAC-Name

2-amino-5-(4-chlorophenyl)benzoic acid

InChI

InChI=1S/C13H10ClNO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,15H2,(H,16,17)

InChI-Schlüssel

BAYSFGNRCZEYJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.